1-(2-Methoxyethyl)-2-thiourea

Descripción

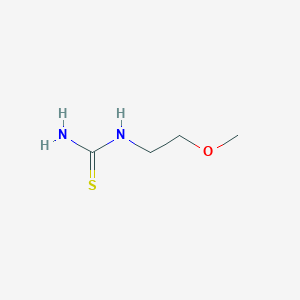

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxyethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2OS/c1-7-3-2-6-4(5)8/h2-3H2,1H3,(H3,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJXJKHWLMYXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365251 | |

| Record name | 1-(2-Methoxyethyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102353-42-4 | |

| Record name | 1-(2-Methoxyethyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-2-thiourea from 2-Methoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Methoxyethyl)-2-thiourea, a molecule of interest in various chemical and biological research areas. This document details the synthetic route starting from 2-methoxyethylamine, presenting experimental protocols, quantitative data, and relevant biological context.

Introduction

Thiourea derivatives are a versatile class of organic compounds recognized for their wide range of biological activities, including roles as enzyme inhibitors and applications in agrochemical research.[1][2] The title compound, this compound, incorporates a flexible methoxyethyl side chain, which can influence its physicochemical properties and biological interactions. This guide outlines a reliable synthetic methodology for its preparation, providing researchers with the necessary information for its synthesis and further investigation.

Synthesis of this compound

The primary and most efficient method for the synthesis of N-substituted thioureas is the reaction of an amine with an isothiocyanate. In the absence of a commercially available 2-methoxyethyl isothiocyanate, a common and effective alternative is the reaction of 2-methoxyethylamine with a thiocyanating agent. A well-established method involves the use of benzoyl isothiocyanate, generated in situ from benzoyl chloride and a thiocyanate salt, followed by hydrolysis of the resulting N-benzoylthiourea intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-Methoxyethylamine | C₃H₉NO | 75.11 | -82 | 109-85-3 |

| This compound | C₄H₁₀N₂OS | 134.20 | 74-76 | 102353-42-4 |

Experimental Protocols

Method A: From an Isothiocyanate Precursor

This method is analogous to the synthesis of other N-substituted thioureas from their corresponding isothiocyanates.[3][4]

Materials:

-

2-Methoxyethylamine

-

Methyl isothiocyanate (as a representative isothiocyanate)

-

Suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve 2-methoxyethylamine (1.0 equivalent) in a suitable solvent.

-

With continuous stirring at room temperature, add the isothiocyanate (1.0-1.2 equivalents) dropwise.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Method B: From Benzoyl Isothiocyanate (One-Pot Synthesis)

This protocol describes a one-pot synthesis where benzoyl isothiocyanate is generated in situ and subsequently reacted with the amine.

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate

-

2-Methoxyethylamine

-

Acetone (dry)

Procedure:

-

To a stirred solution of potassium thiocyanate (1.0 equivalent) in dry acetone, add benzoyl chloride (1.0 equivalent) dropwise.

-

Stir the mixture for 30 minutes at room temperature to form benzoyl isothiocyanate.

-

Add a solution of 2-methoxyethylamine (1.0 equivalent) in acetone to the reaction mixture.

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into cold water to precipitate the N-benzoyl-N'-(2-methoxyethyl)thiourea intermediate.

-

Isolate the intermediate by filtration and hydrolyze it using a suitable base (e.g., aqueous sodium hydroxide) to yield this compound.

-

Purify the final product by recrystallization.

Characterization Data (Predicted)

While specific experimental spectra for this compound are not widely published, the following table summarizes the expected characteristic spectral data based on the analysis of similar thiourea derivatives.[5][6][7]

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methoxy group (CH₃O-), the two methylene groups (-CH₂-CH₂-), and the N-H protons of the thiourea moiety. |

| ¹³C NMR | Resonances for the methoxy carbon, the two methylene carbons, and the characteristic thiocarbonyl carbon (C=S). |

| FT-IR (cm⁻¹) | Absorption bands for N-H stretching, C-H stretching, C-N stretching, and the C=S stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (134.20 g/mol ). |

Biological Context and Experimental Workflow

Thiourea derivatives are known to interact with various biological targets, including enzymes and receptors. For instance, some thiourea compounds have been investigated as inhibitors of enzymes like carbonic anhydrase and cholinesterases.[8][9][10] A general experimental workflow to screen for such inhibitory activity is depicted below.

Caption: A general experimental workflow for the synthesis and subsequent screening of this compound for enzyme inhibitory activity.

Signaling Pathway Context

While the specific signaling pathway modulated by this compound is not yet elucidated, many biologically active compounds exert their effects by interacting with G-protein coupled receptors (GPCRs), such as dopamine receptors.[11][12] The diagram below illustrates a simplified dopamine receptor signaling cascade, a potential area of investigation for novel thiourea derivatives.

Caption: A simplified schematic of the dopamine D2 receptor signaling pathway, a potential target for investigation with novel thiourea derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound from 2-methoxyethylamine. By adapting established protocols, researchers can reliably produce this compound for further studies. The provided context on the biological relevance and potential experimental workflows for thiourea derivatives offers a starting point for investigating the pharmacological profile of this specific molecule. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific disciplines.

References

- 1. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]

- 2. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Methoxyethyl)-2-thiourea chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-2-thiourea, a molecule of interest in chemical and pharmaceutical research. The document details its chemical structure, IUPAC name, physicochemical properties, a representative synthetic protocol, and a conceptual workflow for its preparation, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

This compound is an organosulfur compound featuring a thiourea core substituted with a 2-methoxyethyl group. The thiourea functional group is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms.

The structure consists of a methoxyethyl chain (-CH₂CH₂OCH₃) attached to one of the nitrogen atoms of the thiourea moiety (-NHC(=S)NH₂).

Physicochemical and Computational Data

The properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 134.20 g/mol | [1][2] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point | 216.8 ± 42.0 °C (Predicted) | [1] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Topological Polar Surface Area (TPSA) | 47.28 Ų | [2] |

| LogP (octanol-water partition coefficient) | -0.534 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Representative Synthesis Protocol

While various methods exist for the synthesis of substituted thioureas, a common and effective approach involves the reaction of an amine with an isothiocyanate. Below is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for thiourea derivative synthesis.

Objective: To synthesize this compound from 2-methoxyethylamine and a suitable thiocyanate source. A common laboratory-scale synthesis involves the in-situ generation of an isothiocyanate or the use of a thiocarbonyl transfer reagent. A straightforward method utilizes the reaction of the primary amine with benzoyl isothiocyanate followed by hydrolysis.

Materials:

-

2-Methoxyethylamine

-

Benzoyl isothiocyanate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Reagent: Cool the solution in an ice bath. Add a solution of benzoyl isothiocyanate (1.0 equivalent) in DCM dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Intermediate Hydrolysis: Once the formation of the intermediate N-benzoyl-N'-(2-methoxyethyl)thiourea is complete, add a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Add ethanol as a co-solvent to ensure miscibility and heat the mixture to reflux for 4-6 hours to cleave the benzoyl group.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with 1 M HCl. Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.

Caption: Synthetic workflow for this compound.

Biological Context and Potential Applications

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[3][4] The mechanism of action for many thiourea derivatives involves targeting specific enzymes and signaling pathways. For instance, various derivatives have been shown to inhibit kinases, cyclooxygenases (COX), and other enzymes crucial for cell proliferation and inflammation.[5]

While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for bioactivity. The thiourea core can form key hydrogen bonding interactions with biological macromolecules, a feature exploited in many approved drugs.[3] Further research and screening are necessary to elucidate its specific mechanism of action and therapeutic potential. Professionals in drug development may consider this compound as a scaffold for developing novel therapeutic agents.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. 1-(2-Ethenoxyethyl)-1-(methoxymethyl)thiourea | C7H14N2O2S | CID 154231273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-(2-Methoxyethyl)-2-thiourea in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyethyl)-2-thiourea, a derivative of thiourea, is a compound of interest in various chemical and pharmaceutical research areas. Its solubility in organic solvents is a critical physicochemical parameter that governs its application in synthesis, purification, formulation, and various analytical procedures. This technical guide outlines the theoretical considerations for its solubility, detailed experimental protocols for its determination, and methods for data correlation.

This compound is a polar molecule, and its solubility is expected to be significant in polar organic solvents.[1] The presence of the thiourea group allows for hydrogen bonding, which plays a crucial role in its interaction with protic and aprotic solvents.[2] The methoxyethyl group also contributes to its overall polarity.[1]

Quantitative Solubility Data

While specific experimental data for this compound is not available, the following tables are presented as a template for recording and presenting such data once determined. The mole fraction solubility (x), mass fraction solubility (w), and volume fraction solubility are key parameters.

Table 1: Template for Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)

| T/K | Solvent 1 (e.g., Methanol) | Solvent 2 (e.g., Ethanol) | Solvent 3 (e.g., Acetone) | Solvent 4 (e.g., Ethyl Acetate) |

| 283.15 | Data | Data | Data | Data |

| 293.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

| 323.15 | Data | Data | Data | Data |

Table 2: Template for Mass Fraction Solubility (w) of this compound in Various Solvents at Different Temperatures (T/K)

| T/K | Solvent 1 (e.g., Methanol) | Solvent 2 (e.g., Ethanol) | Solvent 3 (e.g., Acetone) | Solvent 4 (e.g., Ethyl Acetate) |

| 283.15 | Data | Data | Data | Data |

| 293.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

| 323.15 | Data | Data | Data | Data |

Experimental Protocol for Solubility Determination

The gravimetric method is a common and reliable technique for determining the solubility of solid compounds in liquids.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Vials

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. Constant agitation is necessary.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known mass of the supernatant using a pre-weighed, temperature-controlled syringe fitted with a filter.

-

Transfer the collected sample to a pre-weighed vial.

-

-

Determination of Solute Mass:

-

Determine the mass of the collected solution.

-

Evaporate the solvent from the vial under vacuum or in a fume hood at a controlled temperature until a constant mass of the solid residue (solute) is obtained.

-

Weigh the vial with the dry solid to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) can be calculated using the following formula: x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where:

-

m₁ = mass of the solute

-

M₁ = molar mass of the solute

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

-

-

The following flowchart illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained, it can be correlated with various thermodynamic models to predict solubility at different temperatures and to derive thermodynamic properties of the solution process. For thiourea and its derivatives, the modified Apelblat equation is commonly used and has been shown to provide good correlation with experimental data.[3][4]

The modified Apelblat equation is given as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are empirical parameters obtained by fitting the experimental data.

The following diagram illustrates the relationship between experimental data and thermodynamic modeling.

Caption: Relationship between experimental data and thermodynamic modeling.

Conclusion

The solubility of this compound in organic solvents is a fundamental property essential for its effective use in research and development. Although specific quantitative data is currently lacking, this guide provides the necessary framework for its determination and analysis. By following the outlined experimental protocols and employing appropriate thermodynamic models, researchers can systematically investigate and understand the solubility behavior of this compound, thereby facilitating its application in various scientific endeavors.

References

Spectroscopic Profile of 1-(2-Methoxyethyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(2-Methoxyethyl)-2-thiourea, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. Detailed, adaptable experimental protocols for acquiring this data are also provided.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄H₁₀N₂OS

-

Molecular Weight: 134.20 g/mol

-

CAS Number: 102353-42-4

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of analogous thiourea derivatives and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | Broad Singlet | 2H | NH₂ |

| ~5.8 - 6.8 | Broad Singlet | 1H | NH |

| ~3.65 | Triplet | 2H | -CH₂-N |

| ~3.50 | Triplet | 2H | -CH₂-O |

| ~3.35 | Singlet | 3H | O-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~183 | C=S |

| ~70 | -CH₂-O |

| ~59 | O-CH₃ |

| ~45 | -CH₂-N |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (NH₂) |

| ~3150 | Medium | N-H Stretching (NH) |

| 2950 - 2850 | Medium | C-H Stretching (Aliphatic) |

| ~1620 | Strong | N-H Bending (Amine Scissoring) |

| ~1550 | Strong | C-N Stretching |

| ~1350 | Strong | C=S Stretching |

| ~1120 | Strong | C-O-C Stretching (Asymmetric) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 134 | [M]⁺ (Molecular Ion) |

| 101 | [M - SH]⁺ |

| 88 | [M - NH₂S]⁺ |

| 75 | [M - HNCS]⁺ |

| 59 | [CH₃OCH₂CH₂]⁺ |

| 45 | [CH₃OCH₂]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation and laboratory conditions.

Synthesis of this compound

A common method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this would typically involve the reaction of 2-methoxyethylamine with a source of thiocyanate, such as ammonium thiocyanate, under acidic conditions to form the corresponding isothiocyanate in situ, which then reacts with another molecule of the amine. Alternatively, reaction of 2-methoxyethylamine with a pre-formed isothiocyanate reagent can be employed.

General Procedure:

-

Dissolve 2-methoxyethylamine in a suitable solvent (e.g., ethanol, acetonitrile).

-

Add an equimolar amount of an isothiocyanate source (e.g., ammonium thiocyanate followed by an acid catalyst, or a suitable isothiocyanate reagent).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.

Data Acquisition:

-

¹H NMR: Acquire a proton spectrum using standard parameters. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry, purified sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

Sample Preparation (for EI):

-

Dissolve a small amount of the purified sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

Data Acquisition (EI):

-

Set the ionization energy to 70 eV.

-

Acquire data over a mass range of m/z 30-300.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Potential Applications of 1-(2-Methoxyethyl)-2-thiourea in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide explores the potential applications of the specific, yet under-researched, compound 1-(2-Methoxyethyl)-2-thiourea. While direct experimental data for this molecule is limited, this document extrapolates its potential therapeutic utility by examining the established activities of structurally related thiourea analogs. This guide covers plausible synthetic routes, potential biological targets, and detailed experimental protocols for future investigation, providing a foundational framework for researchers interested in exploring the medicinal chemistry of this compound.

Introduction

Thiourea derivatives, characterized by the R¹R²NC(=S)NR³R⁴ functional group, are a versatile class of compounds with significant therapeutic potential.[1][2] The thiourea moiety can act as a hydrogen bond donor and acceptor, enabling it to interact with a variety of biological targets.[3] These compounds have been investigated for their anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities.[4][5] The structural simplicity and synthetic accessibility of thioureas make them attractive candidates for drug discovery and development.[6] This guide focuses on the potential of this compound, a molecule combining the thiourea core with a flexible methoxyethyl side chain, which may confer unique pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound

The synthesis of this compound can be readily achieved through established methods for N-monosubstituted thiourea synthesis. The most common and efficient approach involves the reaction of an isothiocyanate with a primary amine.

General Synthetic Pathway

A plausible and straightforward synthesis involves the reaction of 2-methoxyethylamine with a source of thiocyanic acid or, more conveniently, by reacting it with an activated thiocarbonyl transfer reagent. A common laboratory-scale synthesis would involve the reaction of 2-methoxyethylamine with benzoyl isothiocyanate followed by hydrolysis of the intermediate. A more direct route is the reaction of 2-methoxyethylamine with ammonium thiocyanate.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Methoxyethylamine

-

Ammonium thiocyanate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-methoxyethylamine (1.0 equivalent) in a mixture of ethanol and water.

-

Add ammonium thiocyanate (1.1 equivalents) to the solution.

-

Acidify the mixture with a catalytic amount of concentrated HCl.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Potential Biological Applications and Signaling Pathways

Based on the extensive literature on thiourea derivatives, this compound is predicted to exhibit a range of biological activities. The methoxyethyl group may enhance solubility and cell permeability, potentially improving its drug-like properties.

Anticancer Activity

Thiourea derivatives have demonstrated significant anticancer potential through various mechanisms, including the inhibition of kinases, topoisomerases, and the induction of apoptosis.[7][8]

Potential Signaling Pathway Inhibition:

Many thiourea derivatives are known to inhibit protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] The thiourea moiety can form crucial hydrogen bonds within the ATP-binding pocket of these kinases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scribd.com [scribd.com]

- 7. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

N-Substituted Thiourea Derivatives: A Technical Guide to their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

N-substituted thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their therapeutic potential stems from diverse mechanisms of action, ranging from enzyme inhibition to the modulation of complex signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Mechanisms of Action: An Overview

N-substituted thiourea derivatives exert their biological effects through various modes of action, largely dependent on their structural features and the specific biological target. The presence of a thiocarbonyl group (C=S) and adjacent nitrogen atoms allows for hydrogen bonding and chelation with metal ions, which is crucial for their inhibitory activity against metalloenzymes.[1][2] Furthermore, the lipophilicity and electronic properties of the N-substituents significantly influence the binding affinity and overall efficacy of these compounds.[3][4]

The primary mechanisms of action can be categorized as follows:

-

Enzyme Inhibition: A prominent mechanism, particularly against metalloenzymes where the thiourea moiety can coordinate with the metal center in the active site.[5][6]

-

Anticancer Activity: Involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[7][8][9]

-

Antimicrobial Activity: Disrupts microbial metabolism and cellular integrity.[10][11]

-

Antiviral Activity: Interferes with viral replication and assembly.[12][13]

Enzyme Inhibition

N-substituted thiourea derivatives are potent inhibitors of several classes of enzymes, including urease, tyrosinase, and carbonic anhydrase.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a key virulence factor for bacteria such as Helicobacter pylori.[14] N-substituted thioureas act as effective urease inhibitors, with their thiocarbonyl group interacting with the nickel ions in the enzyme's active site.[5] Docking studies suggest that the monosubstituted thiourea moiety can penetrate the urea binding site.[14]

Quantitative Data for Urease Inhibition:

| Compound Class | Specific Derivative | IC50 (µM) | Reference Standard | Standard IC50 (µM) | Source |

| N-monoarylacetothioureas | b19 | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) | - | [5] |

| N,N-disubstituted thioureas | 7c | 18.80 ± 1.72 | Thiourea | - | [15] |

| Quinolone-based N,N-disubstituted thioureas | 5c | 1.83 ± 0.79 | Thiourea | ~22 | [16] |

| Various N,N'-disubstituted thioureas | Range of 38 compounds | 5.53 ± 0.02 - 91.50 ± 0.08 | Thiourea | 21.00 ± 0.11 | [17] |

Experimental Protocol: In Vitro Urease Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in a phosphate buffer (pH 7.0). The substrate solution consists of urea in the same buffer.

-

Inhibitor Preparation: The N-substituted thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations.

-

Assay Procedure:

-

The enzyme solution is pre-incubated with different concentrations of the inhibitor for a specified time at a controlled temperature.

-

The reaction is initiated by the addition of the urea substrate solution.

-

The amount of ammonia produced is determined spectrophotometrically using the indophenol method, where the absorbance is measured at a specific wavelength (e.g., 625 nm).

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control (without the inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Urease Inhibition Assay

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 5. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositorio.ufba.br [repositorio.ufba.br]

- 12. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Molecular Structure of Thiourea Derivatives, with a Focus on 1-(2-Methoxyethyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thiourea Derivatives

Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound structurally similar to urea, where the oxygen atom is replaced by a sulfur atom. This substitution significantly influences the molecule's properties, making thiourea and its derivatives valuable precursors in the synthesis of various heterocyclic compounds and pharmaceuticals. The diverse biological activities of thiourea derivatives, including anticancer, antibacterial, and antiviral properties, have spurred extensive research into their structure-activity relationships.

Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for investigating the molecular geometry, electronic structure, and vibrational spectra of thiourea derivatives. These computational approaches provide insights that are often complementary to experimental techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR/Raman spectroscopy.

Theoretical Methodologies for Structural Analysis

The theoretical investigation of a thiourea derivative like 1-(2-Methoxyethyl)-2-thiourea typically involves a multi-step computational workflow.

Geometry Optimization

The first and most crucial step is the optimization of the molecular geometry to find the lowest energy conformation. This is predominantly achieved using DFT methods, which have been shown to provide a good balance between computational cost and accuracy for these systems.

Typical Protocol:

-

Initial Structure: An initial 3D structure of the molecule is built using molecular modeling software.

-

Method Selection: A suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is critical and should be benchmarked against experimental data where possible.

-

Optimization Calculation: A geometry optimization calculation is performed to locate the stationary point on the potential energy surface corresponding to a stable conformer.

-

Frequency Analysis: A vibrational frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and Raman spectra. The calculated frequencies and intensities can aid in the assignment of vibrational modes to specific molecular motions.

Typical Protocol:

-

Frequency Calculation: As mentioned, this is performed on the optimized geometry.

-

Scaling Factors: The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, the computed frequencies are typically scaled using empirical scaling factors to improve agreement with experimental data.[1]

-

Potential Energy Distribution (PED) Analysis: PED analysis is used to provide a quantitative description of the contribution of each internal coordinate to the normal vibrational modes, thus enabling a detailed assignment of the spectral bands.

Electronic Properties and Reactivity Descriptors

DFT calculations also provide a wealth of information about the electronic properties of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization.

Data Presentation: Illustrative Tables for Thiourea Derivatives

Due to the absence of specific published data for this compound, the following tables present representative theoretical data for other thiourea derivatives to illustrate the standard format for data presentation.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for a Representative Thiourea Derivative.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.685 | N-C-N | 117.5 |

| C-N1 | 1.378 | C-N1-H | 119.8 |

| C-N2 | 1.382 | C-N2-C | 125.4 |

| N2-C(alkyl) | 1.456 | S=C-N1 | 121.2 |

| C(alkyl)-C(alkyl) | 1.534 | S=C-N2 | 121.3 |

| C(alkyl)-O | 1.428 | N1-H...S | 105.3 |

Note: These values are illustrative and based on typical DFT calculations for thiourea derivatives.

Table 2: Calculated Vibrational Frequencies and Assignments for a Representative Thiourea Derivative.

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (PED %) |

| 3350 | 3365 | ν(N-H) (98) |

| 3210 | 3225 | ν(N-H) (97) |

| 2980 | 2995 | νas(CH₃) (95) |

| 2940 | 2952 | νs(CH₂) (96) |

| 1625 | 1630 | δ(NH₂) (85) |

| 1540 | 1555 | ν(C-N) + δ(N-H) (60) |

| 1100 | 1115 | ν(C-O) (75) |

| 750 | 760 | ν(C=S) (55) |

Note: ν - stretching; δ - bending; as - asymmetric; s - symmetric. These are representative values.

Experimental Protocols for Characterization

The theoretical findings are ideally validated and complemented by experimental data.

Synthesis of Thiourea Derivatives

The synthesis of N-substituted thioureas often involves the reaction of an amine with an isothiocyanate. For this compound, a plausible synthetic route would be the reaction of 2-methoxyethylamine with a suitable thiocarbonyl transfer reagent.

General Protocol for Synthesis:

-

Dissolve the primary amine (e.g., 2-methoxyethylamine) in a suitable solvent (e.g., dichloromethane or acetone).[2]

-

Add the isothiocyanate (or a precursor like benzoyl isothiocyanate) dropwise to the amine solution at room temperature.[2]

-

Stir the reaction mixture for a specified period (e.g., 1-24 hours) at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic and Structural Characterization

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. Spectra are typically recorded in the 4000-400 cm⁻¹ range.[3]

-

NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structural elucidation.

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional molecular structure in the solid state, providing accurate bond lengths and angles that can be used to validate computational models.[4]

Visualizing Computational Workflows and Molecular Concepts

Graphviz diagrams are provided below to illustrate the logical flow of theoretical studies and key molecular concepts for thiourea derivatives.

Caption: A typical workflow for the theoretical study of a thiourea derivative.

References

An In-depth Technical Guide to the Safety and Handling of 1-(2-Methoxyethyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-(2-Methoxyethyl)-2-thiourea, a compound of interest in research and development. Due to the limited specific toxicological data for this derivative, this guide also incorporates information from the parent compound, thiourea, to ensure a thorough understanding of the potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.

-

Carcinogenicity, Category 2: Suspected of causing cancer.

-

Reproductive Toxicity, Category 2: Suspected of damaging fertility or the unborn child.

-

Hazardous to the Aquatic Environment, Long-term Hazard, Category 2: Toxic to aquatic life with long lasting effects.[1]

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H351: Suspected of causing cancer.

-

H361: Suspected of damaging fertility or the unborn child.

-

H411: Toxic to aquatic life with long lasting effects.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 102353-42-4 | [2][3] |

| Molecular Formula | C₄H₁₀N₂OS | [2][3] |

| Molecular Weight | 134.20 g/mol | [2][3] |

| Appearance | White Solid | [4] |

| Melting Point | 74-76°C (165.2-168.8°F) | [3] |

| Boiling Point | 216.8±42.0 °C (Predicted) | [3] |

| Density | 1.133±0.06 g/cm³ (Predicted) | [3] |

| Partition Coefficient (n-octanol/water) | log Pow: -0.92 (20 °C) |

Toxicological Data

Specific toxicological data for this compound is limited. The data for the parent compound, thiourea, is provided for guidance.

| Metric | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 125–1930 mg/kg bw | Rat | |

| Acute Dermal Toxicity (LD50) | >2800 mg/kg bw | Rabbit | |

| Acute Inhalation Toxicity (LC50) | >195 mg/m³ (4 h) | Rat | [5] |

Key Toxicological Insights:

-

Carcinogenicity: Thiourea is classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans but limited evidence in animal testing.[5]

-

Reproductive Toxicity: Teratogenic effects have been observed in experimental animals exposed to thiourea.[6] It is suspected of damaging the unborn child.[1][7]

-

Germ Cell Mutagenicity: Thiourea is considered unlikely to be a genotoxic carcinogen.[5]

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory setting.

Detailed Precautionary Measures

5.1. Prevention

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

5.2. Response

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P308 + P313: IF exposed or concerned: Get medical advice/ attention.

-

P391: Collect spillage.

5.3. Storage

-

P405: Store locked up.

-

Keep container tightly closed in a dry and well-ventilated place.

5.4. Disposal [1]

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Do not let product enter drains.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific hazards arising from the chemical: Combustible. Development of hazardous combustion gases or vapors possible in the event of a fire, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[6]

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.

-

Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Incompatible Materials

-

Acids

-

Strong oxidizing agents

-

Strong bases

-

Peroxides[6]

This guide is intended to provide comprehensive safety and handling information for this compound for a technical audience. It is imperative to always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to adhere to all institutional and regulatory safety protocols.

References

- 1. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 2. chemscene.com [chemscene.com]

- 3. 102353-42-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. redox.com [redox.com]

- 6. fishersci.com [fishersci.com]

- 7. nexchem.co.uk [nexchem.co.uk]

Methodological & Application

Application Notes: The Versatile Role of 1-(2-Methoxyethyl)-2-thiourea in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the utilization of 1-(2-Methoxyethyl)-2-thiourea as a key building block in the synthesis of valuable heterocyclic scaffolds. The following sections outline its application in the renowned Hantzsch thiazole synthesis and the Biginelli reaction for the preparation of dihydropyrimidinones, both of which are foundational methods in medicinal chemistry and drug discovery.

Introduction

This compound is a readily available, substituted thiourea that serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its unique methoxyethyl substituent can impart desirable physicochemical properties, such as increased solubility, to the resulting heterocyclic products, making it an attractive starting material for the development of novel pharmaceutical agents. Thio-ureas are crucial reagents in the synthesis of numerous heterocyclic systems, including thiazoles and pyrimidines, which are core structures in many biologically active molecules.[1][2] This document provides detailed experimental procedures for the synthesis of a representative 2-amino-thiazole and a dihydropyrimidine-2-thione derivative.

I. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[3] The reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. In this protocol, this compound is reacted with 2-bromoacetophenone to yield the corresponding 2-(N-(2-methoxyethyl)amino)thiazole derivative.

Experimental Protocol: Synthesis of 4-phenyl-N-(2-methoxyethyl)thiazol-2-amine

Materials:

-

This compound

-

2-Bromoacetophenone

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.34 g, 10 mmol) in 40 mL of absolute ethanol.

-

To this solution, add 2-bromoacetophenone (1.99 g, 10 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-phenyl-N-(2-methoxyethyl)thiazol-2-amine.

Quantitative Data Summary

| Reactant A | Reactant B | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | 2-Bromoacetophenone | Ethanol | Reflux | 4-6 | 85-95 |

Note: Yields are representative and may vary based on specific reaction conditions and purification techniques.

Logical Workflow for Hantzsch Thiazole Synthesis

References

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 1-(2-Methoxyethyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of thiazole derivatives utilizing 1-(2-Methoxyethyl)-2-thiourea. The protocols outlined are based on the well-established Hantzsch thiazole synthesis, a versatile method for the construction of the thiazole ring system. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]

Introduction

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing compound.[6] In this protocol, we focus on the use of this compound as the thioamide component, which allows for the introduction of a methoxyethyl side chain at the 2-amino position of the resulting thiazole. This substitution can influence the pharmacological properties of the final compound. The general reaction scheme is depicted below:

Scheme 1: Hantzsch Thiazole Synthesis

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of a representative thiazole derivative, 2-((2-methoxyethyl)amino)-4-phenylthiazole, through the reaction of 2-bromoacetophenone with this compound.

Materials and Reagents

-

This compound

-

2-Bromoacetophenone (or other α-haloketones)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates and chamber

-

Glassware for extraction and filtration

Synthesis of 2-((2-methoxyethyl)amino)-4-phenylthiazole

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.34 g, 10 mmol) in 30 mL of absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 2-bromoacetophenone (1.99 g, 10 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various thiazole derivatives using substituted thioureas and α-haloketones, based on literature reports. This data can be used as a reference for expected yields and physical properties.

| Entry | α-Haloketone | Substituted Thiourea | Product | Yield (%) | M.P. (°C) | Reference |

| 1 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 85 | 152-154 | [7] |

| 2 | 2-Chloro-1-(4-chlorophenyl)ethanone | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | 90 | 185-187 | N/A |

| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | 88 | 198-200 | N/A |

| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | 2-Amino-4-(4-nitrophenyl)thiazole | 82 | 240-242 | N/A |

| 5 | 3-(Trifluoromethyl)phenacyl bromide | N-Methylthiourea | N-Methyl-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 72 | 172 | |

| 6 | 3-(Trifluoromethyl)phenacyl bromide | N-Cyclopropylmethylthiourea | N-(Cyclopropylmethyl)-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine | 68 | 290 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of thiazole derivatives.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Thiazole Derivatives

Many thiazole derivatives have been investigated as potential anticancer agents and have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[8]

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(2-Methoxyethyl)-2-thiourea in the Synthesis of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of bioactive compounds.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The thiourea moiety, with its ability to form strong hydrogen bonds and coordinate with metal ions, plays a crucial role in the interaction of these molecules with biological targets. This document focuses on the potential applications of a specific derivative, 1-(2-Methoxyethyl)-2-thiourea (CAS 102353-42-4), in the synthesis of novel bioactive compounds.

While specific literature on the direct application of this compound in the synthesis of bioactive compounds is limited, its structural features suggest its utility as a precursor for various heterocyclic systems and other pharmacologically relevant molecules. The presence of the methoxyethyl group can influence the pharmacokinetic properties of the resulting compounds, potentially enhancing solubility and membrane permeability.[1]

General Synthetic Applications of Thioureas in Bioactive Compound Synthesis

Thiourea derivatives are key building blocks in organic synthesis, particularly for the construction of heterocyclic compounds.[3] The thiourea functional group can undergo a variety of chemical transformations, making it a valuable synthon for medicinal chemists.

A primary application of thioureas is in the synthesis of thiazole derivatives . The Hantzsch thiazole synthesis, for instance, involves the reaction of a thiourea with an α-haloketone to yield a thiazole ring, a common motif in many pharmaceutical agents. Substituted thioureas, such as this compound, can be employed to introduce specific functionalities into the final thiazole product.

Furthermore, thioureas are precursors to pyrimidine derivatives . The Biginelli reaction, a one-pot cyclocondensation, can utilize thiourea or its derivatives to produce dihydropyrimidinones, which have shown a range of biological activities, including calcium channel blockade and antiviral effects.

Hypothetical Protocol: Synthesis of a Substituted Aminothiazole using this compound

The following is a generalized, hypothetical protocol for the synthesis of a 2-amino-thiazole derivative, illustrating a potential application of this compound. This protocol is based on established synthetic methodologies for thiazoles from thioureas.

Reaction Scheme:

A potential synthetic route to a thiazole derivative.

Materials:

-

This compound

-

An appropriate α-haloketone (e.g., 2-chloro-1-phenylethanone)

-

Absolute Ethanol

-

Sodium bicarbonate (optional, for neutralization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

-

Addition of Reactant: To the stirred solution, add the α-haloketone (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-6 hours).

-

Monitoring: Monitor the progress of the reaction using TLC.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be neutralized with a mild base like sodium bicarbonate solution if necessary.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-(2-methoxyethylamino)thiazole derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Potential Biological Activities of Derived Compounds

Based on the vast body of literature on thiourea- and thiazole-containing compounds, derivatives of this compound could be screened for a variety of biological activities.

Table 1: Potential Biological Activities of Thiourea-Derived Heterocycles

| Heterocyclic Core | Potential Biological Activities |

| Thiazole | Anticancer, Antibacterial, Antifungal, Anti-inflammatory |

| Pyrimidine | Antiviral, Antihypertensive, Anticancer |

| Triazole | Antifungal, Antimicrobial, Anticancer |

Signaling Pathway Visualization

While no specific signaling pathways have been elucidated for compounds directly synthesized from this compound, many bioactive thiourea derivatives are known to act as enzyme inhibitors or receptor antagonists. For instance, some thiourea-containing compounds have been shown to inhibit protein kinases, which are crucial components of many signaling pathways involved in cell proliferation and survival.

Below is a generalized representation of a kinase inhibition pathway, a potential mechanism of action for bioactive compounds derived from this compound.

Generalized kinase inhibition signaling pathway.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in medicinal chemistry. Its structure is amenable to the synthesis of various heterocyclic compounds with the potential for diverse biological activities. The general protocols and potential applications outlined in this document are intended to serve as a foundation for researchers and drug development professionals interested in exploring the synthetic utility of this compound. Further research is warranted to synthesize and evaluate the biological properties of novel compounds derived from this compound, which may lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for Biological Activity Screening of 1-(2-Methoxyethyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, making them promising candidates in drug discovery.[1][2][3] Their therapeutic potential spans antibacterial, antifungal, antiviral, anticancer, antioxidant, and enzyme inhibitory properties.[1][2][3] The specific compound, 1-(2-Methoxyethyl)-2-thiourea (CAS No. 102353-42-4), is an organosulfur compound whose biological profile is not extensively characterized in publicly available literature.[4] These application notes provide a comprehensive set of protocols for the initial biological activity screening of this and other novel thiourea derivatives. The proposed screening cascade includes assays for cytotoxic, antimicrobial, enzyme inhibitory, and antioxidant activities.

Chemical Information

| Property | Value | Source |

| Compound Name | This compound | ChemScene[4] |

| Synonyms | 1-(2-Methoxyethyl)thiourea | ChemScene[4] |

| CAS Number | 102353-42-4 | ChemScene[4] |

| Molecular Formula | C₄H₁₀N₂OS | ChemScene[4] |

| Molecular Weight | 134.20 g/mol | ChemScene[4] |

| SMILES | COCCNC(N)=S | ChemScene[4] |

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive biological screening of this compound.

Caption: General workflow for biological activity screening.

Anticancer Activity Screening

Thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][5][6] A common initial screening method is the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: MTT Cytotoxicity Assay

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells metabolize the yellow MTT reagent into a purple formazan product.[7]

1.1. Materials:

-

This compound (Test Compound)

-

Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), HepG2 (liver))[5]

-

Normal cell line for selectivity assessment (e.g., HaCaT keratinocytes)[6]

-

Doxorubicin or Cisplatin (Positive Control)[6]

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

1.2. Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

1.3. Data Presentation:

Table 1: In Vitro Cytotoxicity of this compound

| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HaCaT IC₅₀ (µM) | Selectivity Index (SI) |

| Test Compound | Data | Data | Data | Data | Data |

| Doxorubicin | Data | Data | Data | Data | Data |

| SI = IC₅₀ in normal cells / IC₅₀ in cancer cells |

Potential Mechanism: EGFR Signaling Pathway Inhibition

Several thiourea derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation and survival.[5][8]

Caption: Inhibition of the EGFR signaling pathway.

Antimicrobial Activity Screening

Thiourea derivatives are known to possess broad-spectrum antimicrobial activity.[9][10][11][12] The initial screening is typically performed to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

2.1. Materials:

-

Test Compound

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)[9][10]

-

Fungal strain: Candida albicans[10]

-

Ciprofloxacin (Antibacterial Control), Fluconazole (Antifungal Control)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Sterile 96-well microplates

-

Bacterial/fungal inoculums standardized to 0.5 McFarland

2.2. Procedure:

-

Compound Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculation: Dilute the standardized microbial suspension and add 10 µL to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2.3. Data Presentation:

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Test Compound | Data | Data | Data |

| Ciprofloxacin | Data | Data | N/A |

| Fluconazole | N/A | N/A | Data |

Enzyme Inhibition Screening

The thiourea scaffold is a key feature in many enzyme inhibitors.[13][14] Urease and cholinesterases are common targets for screening.

Protocol: Urease Inhibition Assay

This assay measures the ammonia produced by the urease-catalyzed hydrolysis of urea.[15][16]

3.1. Materials:

-

Test Compound

-

Jack Bean Urease

-

Urea solution (100 mM)

-

Phosphate buffer (pH 7.0)

-

Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)

-

96-well microplates

3.2. Procedure:

-

Reaction Mixture: In a 96-well plate, mix 25 µL of urease enzyme solution with 10 µL of the test compound at various concentrations. Incubate for 15 minutes at 37°C.

-

Substrate Addition: Add 50 µL of urea solution to initiate the reaction. Incubate for 30 minutes at 37°C.

-

Color Development: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well. Incubate for 50 minutes at 37°C.

-

Absorbance Measurement: Measure the absorbance at 630 nm.

-